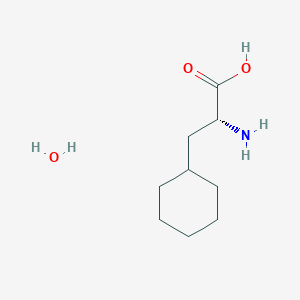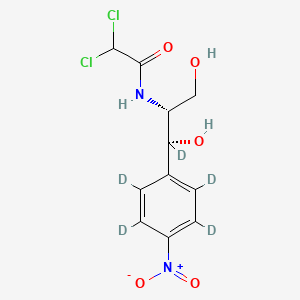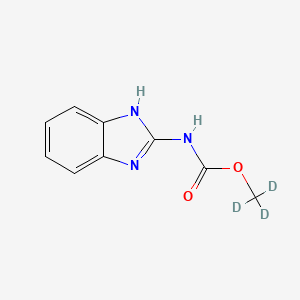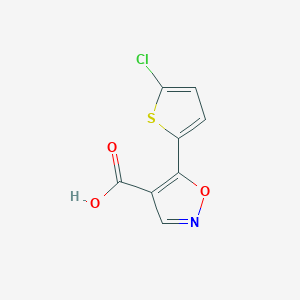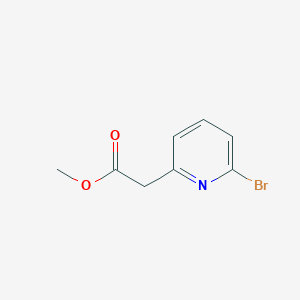
5-Methyl-5-(pyridin-3-yl)imidazolidine-2,4-dione hydrochloride
説明
5-Methyl-5-(pyridin-3-yl)imidazolidine-2,4-dione hydrochloride is a useful research compound. Its molecular formula is C9H10ClN3O2 and its molecular weight is 227.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. Hypoglycemic Activity
A study demonstrated that imidazopyridine thiazolidine-2,4-diones, synthesized from pyridines, including 5-Methyl-5-(pyridin-3-yl)imidazolidine-2,4-dione, showed potential as hypoglycemic agents. These compounds were effective in insulin-induced adipocyte differentiation in vitro and displayed hypoglycemic activity in vivo in genetically diabetic mice, indicating potential for diabetes treatment (Oguchi et al., 2000).
2. Crystal Structure Analysis
Research on the crystal structure of 3-amino-5-methyl-5-(4-pyridyl)imidazolidine-2,4-dione provided insights into the molecular arrangement and hydrogen bonding patterns, which is crucial for understanding the chemical and physical properties of such compounds (Varbanov et al., 2009).
3. Fluorescent Organoboron Complexes
A study in 2019 explored the synthesis of fluorescent organoboron complexes incorporating 5-(pyridin-2-ylmethylene)imidazolidine-2,4-dione moieties. These compounds exhibited strong UV-Vis absorptions and high fluorescence quantum yields, suggesting their potential application in bioorthogonal chemistry and imaging technologies (Garre et al., 2019).
4. Synthesis and Spectral Analysis
The synthesis and structural exploration of racemic-3-isobutyl-5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione revealed its potential as a stable organic compound with high thermal stability. This research is significant in the context of developing new organic materials and pharmaceuticals (Prasad et al., 2018).
5. Antimicrobial Activity
Research in 2022 reported the synthesis and antimicrobial evaluation of derivatives of 5-methyl-5-(pyridin-3-yl)imidazolidine-2,4-dione, highlighting moderate activity against bacteria like S. aureus, E. coli, and B. subtilis. This suggests its potential application in developing new antibacterial agents (Vlasov et al., 2022).
作用機序
Target of Action
Similar compounds have been known to interact with various cellular processes, which makes them suitable targets, especially in cancer .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular processes .
Result of Action
Similar compounds have been known to exhibit luminescent properties, making them potential candidates for use as fluorescent probes and labels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Methyl-5-(pyridin-3-yl)imidazolidine-2,4-dione hydrochloride . .
特性
IUPAC Name |
5-methyl-5-pyridin-3-ylimidazolidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2.ClH/c1-9(6-3-2-4-10-5-6)7(13)11-8(14)12-9;/h2-5H,1H3,(H2,11,12,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHMLBCLSCHGIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CN=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol](/img/structure/B1429896.png)

